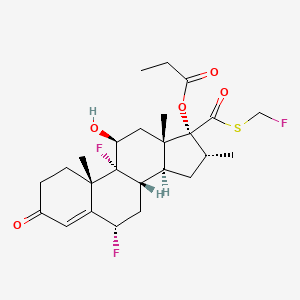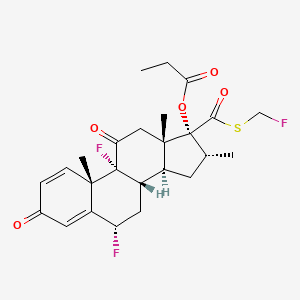![molecular formula C17H29NO4 B584795 1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol CAS No. 1346601-75-9](/img/structure/B584795.png)
1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a selective adrenergic β-1-blocking agent . It is also known as Metoprolol . It has a molecular weight of 267.369 and a molecular formula of C15H25NO3 .
Synthesis Analysis
The kinetic resolution of a racemic intermediate [(RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol] of metoprolol, an important selective β1-blocker drug, was achieved using Pseudomonas fluorescens lipase (PFL). PFL selectively acylated the R-form of this racemic intermediate in a short duration of 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/2C15H25NO3/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h2*4-7,12,14,16-17H,8-11H2,1-3H3 . The SMILES representation is CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O . Chemical Reactions Analysis
The compound is involved in the kinetic resolution of a racemic intermediate of metoprolol. Pseudomonas fluorescens lipase (PFL) selectively acylates the R-form of this racemic intermediate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.369 and a molecular formula of C15H25NO3 . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .Aplicaciones Científicas De Investigación
Molecular Docking Studies
Bisoprolol EP Impurity N can be used in computational studies, such as molecular docking, to predict how it might interact with various biological targets. This aids in the design of more selective and potent beta-blockers.
Each of these applications plays a vital role in enhancing our understanding of Bisoprolol and its related compounds, contributing to the development of better treatments for cardiovascular diseases .
Mecanismo De Acción
Target of Action
Bisoprolol EP Impurity N, also known as 1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a β1-adrenergic antagonist . Its primary targets are the β1-adrenergic receptors, which are primarily located in the heart .
Mode of Action
As a β1-adrenergic antagonist, Bisoprolol EP Impurity N competitively blocks the activation of β1-adrenergic receptors by adrenergic neurotransmitters such as epinephrine . This blocking action prevents the increase in heart rate and blood pressure that would normally occur when these receptors are activated .
Biochemical Pathways
The blocking of β1-adrenergic receptors by Bisoprolol EP Impurity N affects the sympathetic nervous system, which mediates the fight-or-flight response . By preventing the action of endogenous catecholamines (epinephrine and norepinephrine), β-blockers like Bisoprolol EP Impurity N can reduce the heart’s workload and oxygen demand .
Pharmacokinetics
They can be used once daily to reduce the need for multiple doses of antihypertensive drugs .
Result of Action
The result of Bisoprolol EP Impurity N’s action is a decrease in both heart contractions and heart rate . This reduces the oxygen consumption of myocardial cells, helping to prevent conditions such as hypertension and heart failure .
Action Environment
The action, efficacy, and stability of Bisoprolol EP Impurity N can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, and overall health status, can also impact the drug’s effectiveness and tolerability .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJAGJYMLRLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate | |
CAS RN |
1346601-75-9 |
Source


|
| Record name | 1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXL2APU6C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
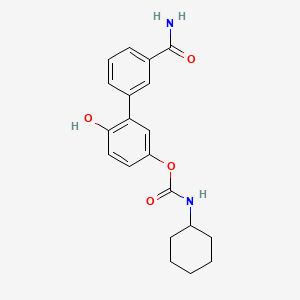
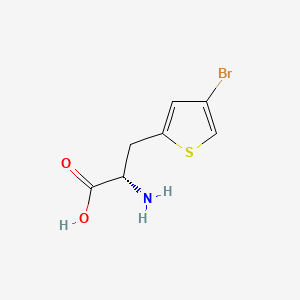
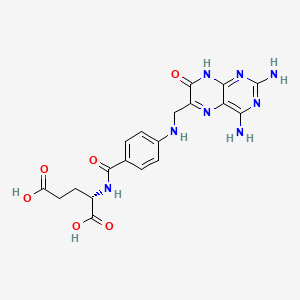
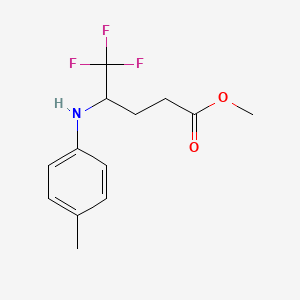
![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)
